molecular formula C13H11F2N B12078740 (2',3-Difluorobiphenyl-5-yl)methanamine

(2',3-Difluorobiphenyl-5-yl)methanamine

Cat. No.: B12078740
M. Wt: 219.23 g/mol
InChI Key: JPXBEXADFIUIFO-UHFFFAOYSA-N
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Description

(2’,3-Difluorobiphenyl-5-yl)methanamine is an organic compound with the molecular formula C13H11F2N. It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2’ and 3’ positions, and a methanamine group is attached to the 5 position of the biphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,3-Difluorobiphenyl-5-yl)methanamine typically involves the following steps:

    Halogenation: The biphenyl precursor is halogenated to introduce fluorine atoms at the desired positions.

    Amination: The halogenated biphenyl is then subjected to amination reactions to introduce the methanamine group.

Common reagents used in these reactions include halogenating agents like N-bromosuccinimide (NBS) and amination reagents such as ammonia or primary amines. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of (2’,3-Difluorobiphenyl-5-yl)methanamine may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(2’,3-Difluorobiphenyl-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, amines, and hydrocarbons, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2’,3-Difluorobiphenyl-5-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and advanced materials

Mechanism of Action

The mechanism of action of (2’,3-Difluorobiphenyl-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2’,3-Difluorobiphenyl-4-yl)methanamine
  • (2,3-Difluorophenyl)(2,6-difluorophenyl)methanamine
  • (3’,5-Difluorobiphenyl-2-yl)methanamine

Uniqueness

(2’,3-Difluorobiphenyl-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms at the 2’ and 3’ positions enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11F2N

Molecular Weight

219.23 g/mol

IUPAC Name

[3-fluoro-5-(2-fluorophenyl)phenyl]methanamine

InChI

InChI=1S/C13H11F2N/c14-11-6-9(8-16)5-10(7-11)12-3-1-2-4-13(12)15/h1-7H,8,16H2

InChI Key

JPXBEXADFIUIFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)CN)F)F

Origin of Product

United States

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